Aminopentamide sulfate

Description

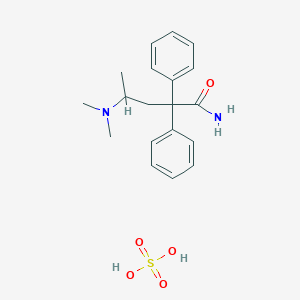

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) |

Source

|

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 |

Source

|

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 |

Source

|

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Scientific Profile of Aminopentamide Sulfate

An In-depth Technical Guide to the Synthesis and Characterization of Aminopentamide Sulfate

Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic agent.[1][2] As its sulfate salt, it is employed in veterinary medicine as an antispasmodic and antidiarrheal drug for dogs and cats.[3][4][5] Its mechanism of action involves the non-selective antagonism of muscarinic receptors, primarily targeting the smooth muscle of the gastrointestinal tract.[2] This activity reduces gastric motility, decreases gastric acid secretion, and lowers gastric acidity, making it effective for treating conditions like vomiting, diarrhea, and visceral spasms.[2][4][5]

From a chemical standpoint, this compound (C₁₉H₂₄N₂O·H₂SO₄) is the sulfuric acid salt of the aminopentamide free base.[6] The molecule features a quaternary carbon atom bonded to two phenyl rings, a propylamine chain with a terminal dimethylamino group, and an amide functional group. This structure is key to its pharmacological activity. This guide provides a comprehensive overview of a robust laboratory-scale synthesis and a multi-faceted characterization workflow for this compound, designed for professionals in drug development and chemical research.

Part 1: Chemical Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process: first, the formation of the aminopentamide free base from a nitrile precursor, followed by its conversion to the more stable and water-soluble sulfate salt. The most common and efficient starting material for this synthesis is α,α-diphenyl-γ-dimethylaminovaleronitrile.

Causality in Synthesis Design

The chosen pathway hinges on the conversion of a nitrile group (-C≡N) into a primary amide group (-CONH₂). This is a classic and reliable transformation in organic synthesis.

-

Amide Formation: The reaction of the starting nitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate provides the necessary nucleophilic attack and subsequent rearrangement to form the amide.[7] Refluxing in ethanol provides the thermal energy required to overcome the activation barrier for the reaction.

-

Salt Formation: The aminopentamide free base is an oily solid that can be difficult to handle and purify. Conversion to its sulfate salt serves multiple purposes. It creates a stable, crystalline solid with a distinct melting point, which simplifies purification by recrystallization and is essential for pharmaceutical formulation.[7][8] The use of concentrated sulfuric acid in an alcoholic solvent like isopropanol allows for the direct protonation of the basic dimethylamino group, leading to the precipitation of the sulfate salt.[7]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Aminopentamide Free Base

-

To a round-bottom flask equipped with a reflux condenser, add α,α-diphenyl-γ-dimethylaminovaleronitrile (14 g, 0.05 mol), sodium acetate (16 g, 0.2 mol), and hydroxylamine hydrochloride (14 g, 0.2 mol).[7]

-

Add 75 mL of ethyl alcohol and bring the mixture to reflux.

-

Maintain reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 18 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing 250 mL of cold water.

-

Neutralize the solution with concentrated ammonium hydroxide until a heavy white precipitate forms.[7]

-

Allow the mixture to stand until the precipitate solidifies completely.

-

Filter the solid material using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from isopropanol. Typically, three recrystallizations are sufficient to yield pure aminopentamide free base, which melts at 177-179°C.[7]

Step 2: Conversion to this compound

-

Dissolve the purified aminopentamide free base (e.g., 0.85 mol) in one liter of isopropanol in a suitable flask.[7]

-

While stirring, add concentrated sulfuric acid (70 mL) as rapidly as possible without excessive boiling.[7] A white crystalline precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the crystalline product and wash with cold isopropanol, followed by diethyl ether to facilitate drying.

-

Dry the final product under vacuum at 105°C for 4 hours.[9] The product should be a white crystalline powder.[7]

Part 2: Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This process integrates physical measurements with advanced spectroscopic and chromatographic techniques, benchmarked against established standards such as the United States Pharmacopeia (USP).[9]

Physicochemical Properties

The fundamental properties of the synthesized compound must align with reference values.

| Property | Expected Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O · H₂SO₄ | [9] |

| Molecular Weight | 394.49 g/mol | [6] |

| Appearance | White crystalline powder | [7][8] |

| Melting Range | 179°C to 186°C | [9] |

| Solubility | Very soluble in water and ethanol | [7] |

| pH (2.5% solution) | 1.2 to 3.0 | [9] |

Characterization Workflow Diagram

Caption: Comprehensive workflow for the characterization of this compound.

Spectroscopic and Chromatographic Analysis

1. Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. It is a primary identification method according to the USP monograph.[9][10]

-

Protocol (ATR-FTIR):

-

Obtain a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Place a small amount of the dried this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum over a range of 4000-650 cm⁻¹.

-

The resulting spectrum should exhibit maxima at the same wavelengths as a USP this compound Reference Standard.[9]

-

-

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretch (primary amide) |

| ~3060-3030 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1680-1650 | C=O stretch (Amide I band) |

| ~1600, ~1495 | Aromatic C=C ring stretch |

| ~1100 | S=O stretch (sulfate ion) |

| ~750, ~700 | C-H out-of-plane bend (monosubstituted benzene) |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule, confirming its precise structure.

-

Protocol:

-

Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected ¹H NMR Data (Qualitative):

-

Aromatic Protons: Multiple signals in the ~7.2-7.6 ppm range, corresponding to the two phenyl rings.

-

Aliphatic Protons: Signals corresponding to the -CH₂-, -CH-, and methyl groups of the pentanamide backbone.

-

N-Methyl Protons: A singlet corresponding to the -N(CH₃)₂ group.

-

Amide Protons: A broad signal for the -CONH₂ protons.

-

3. Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the parent molecule and its fragments, thereby confirming the elemental composition.[11][12]

-

Protocol (LC-MS):

-

Prepare a dilute solution of the sample in a suitable mobile phase (e.g., acetonitrile/water with formic acid).

-

Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the mass spectrum.

-

-

Expected Data: The primary ion observed should correspond to the protonated free base [M+H]⁺ of aminopentamide.

4. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. It is the gold standard for determining the purity of a drug substance.[14][15]

-

Protocol (Purity Determination):

-

Standard Preparation: Prepare a solution of USP this compound RS in the mobile phase at a known concentration (e.g., 0.02 mg/mL).[16]

-

Sample Preparation: Prepare a solution of the synthesized this compound at the same concentration.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Calculate the purity by comparing the peak area of the principal peak in the sample chromatogram to that of the standard. The purity should be between 95.0% and 103.0%.[9]

-

-

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 3.9-mm × 30-cm; L1 packing[16] |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., sodium lauryl sulfate and phosphoric acid)[14][17] |

| Flow Rate | ~1.0 mL/min[16] |

| Detector | UV at 254 nm[16] |

| Column Temperature | 40°C[16] |

| System Suitability | Tailing factor: ≤ 2.0; RSD for replicate injections: ≤ 2.0%[16][17] |

Conclusion

This guide outlines a validated and logical framework for the synthesis and comprehensive characterization of this compound. The synthesis pathway is robust, relying on well-established organic transformations. The characterization workflow employs a suite of orthogonal analytical techniques, grounded in pharmacopeial standards, to provide a self-validating system for confirming the identity, strength, quality, and purity of the final compound. Adherence to these protocols ensures that the synthesized material is suitable for further research and development in the pharmaceutical sciences.

References

-

Aminopentamid Sulfate - ChemBK. (n.d.). Retrieved from [Link]

-

USP Monographs: this compound. (n.d.). USP-BPEP. Retrieved from [Link]

-

This compound | C19H26N2O5S. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

USP Monographs: this compound Tablets. (n.d.). USP29-NF24. Retrieved from [Link]

-

This compound Injection. (n.d.). Scribd. Retrieved from [Link]

-

Separation of Aminopentamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Aminopentamide | C19H24N2O. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

AMINOPENTAMIDE, (-)-. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]

-

Aminopentamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Pharmacology. (n.d.). Veterian Key. Retrieved from [Link]

-

Lists of Bulk Drug Substances for Compounding. (2022). Regulations.gov. Retrieved from [Link]

-

Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). PubMed Central. National Institutes of Health. Retrieved from [Link]

-

Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (n.d.). PubMed Central. National Institutes of Health. Retrieved from [Link]

-

A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials. (2002). ResearchGate. Retrieved from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination. (2023). Trends in Sciences. Retrieved from [Link]

-

Aminopentamide Hydrogen Sulfate for Dogs and Cats. (n.d.). Wedgewood Pharmacy. Retrieved from [Link]

-

Physicochemical Characterization of Complex Drug Substances. (2016). PubMed Central. National Institutes of Health. Retrieved from [Link]

-

Aminopentamide (Centrine®) for Dogs and Cats. (2015). PetPlace. Retrieved from [Link]

Sources

- 1. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminopentamide - Wikipedia [en.wikipedia.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 5. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 6. This compound | C19H26N2O5S | CID 176163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (200 MG) | 60-46-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. uspbpep.com [uspbpep.com]

- 10. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. Separation of Aminopentamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 16. pharmacopeia.cn [pharmacopeia.cn]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to the Mechanism of Action of Aminopentamide Sulfate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical examination of the molecular and physiological mechanism of action of aminopentamide sulfate. Aminopentamide is a synthetic anticholinergic agent classified as a non-selective muscarinic receptor antagonist.[1][2] Its primary therapeutic utility lies in its potent antispasmodic and antisecretory effects on the gastrointestinal (GI) tract. The core of its action is the competitive blockade of acetylcholine at muscarinic receptors, predominantly targeting smooth muscle and glandular tissues.[2] This document will dissect the receptor-level interactions, downstream signaling cascades, and resulting pharmacodynamic effects. Furthermore, it will present detailed experimental protocols for the validation of its binding affinity and functional antagonism, providing a robust framework for researchers in pharmacology and drug development.

Introduction: The Parasympathetic Nervous System and Muscarinic Modulation

To comprehend the action of aminopentamide, it is essential to first understand its target: the muscarinic acetylcholine receptor (mAChR) system. The parasympathetic nervous system, often summarized as the "rest-and-digest" system, utilizes acetylcholine (ACh) as its primary neurotransmitter.[3][4] ACh exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Aminopentamide's activity is specific to the muscarinic receptors, which are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).

In the context of aminopentamide's therapeutic effects, the M2 and M3 subtypes are of paramount importance:

-

M3 Receptors: Predominantly located on smooth muscle cells (in the GI tract, bladder, and bronchioles) and secretory glands (salivary, gastric).[2][5] Their activation via the Gq/11 protein pathway leads to an increase in intracellular calcium (Ca2+), resulting in smooth muscle contraction and glandular secretion.

-

M2 Receptors: Primarily found in cardiac tissue, where they decrease heart rate. They are also present presynaptically on autonomic nerve terminals, where they inhibit further ACh release.

Aminopentamide functions by preventing ACh from binding to these receptors, thereby inhibiting the downstream signaling that mediates parasympathetic responses.[4]

Core Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Aminopentamide is a synthetic anticholinergic agent that functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2] While classified as non-selective, its clinical profile suggests a pronounced effect on the M3 receptors located within the gastrointestinal tract's smooth muscle and glandular tissue.[2]

The mechanism unfolds as follows:

-

Receptor Binding: Aminopentamide binds reversibly to the orthosteric site of the muscarinic receptor, the same site that acetylcholine binds to.

-

Inhibition of ACh: By occupying this site, aminopentamide physically blocks acetylcholine from binding and activating the receptor.

-

Signal Transduction Blockade: This competitive inhibition prevents the G-protein coupling and subsequent intracellular signaling cascades normally initiated by ACh. For M3 receptors, this means the inhibition of the phospholipase C (PLC) pathway, preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for calcium mobilization and smooth muscle contraction.[5]

This blockade of parasympathetic signaling results in a reduction of smooth muscle tone and motility, as well as decreased glandular secretions.[1][6]

Signaling Pathway Diagram

Caption: Aminopentamide competitively blocks the M3 receptor, inhibiting the Gq/PLC pathway and preventing muscle contraction.

Pharmacodynamic Effects: A Systems-Based Analysis

The antagonism of muscarinic receptors by aminopentamide translates into distinct physiological effects, primarily observed in the gastrointestinal and urinary systems.

Gastrointestinal Tract

Aminopentamide's primary clinical application is the management of vomiting, diarrhea, and visceral spasms in dogs and cats.[6][7][8] These effects are a direct result of its influence on GI motility and secretion.

-

Smooth Muscle Relaxation: By blocking M3 receptors on intestinal smooth muscle, aminopentamide reduces the tone and amplitude of colonic contractions.[6][7] This antispasmodic action alleviates pain from visceral spasms and pylorospasm and slows gastrointestinal transit time, which can help control diarrhea.[6][7]

-

Inhibition of Secretions: The drug also reduces gastric acid secretion and overall gastric acidity by blocking M3 receptors on parietal cells in the stomach lining.[1][6][7]

| Parameter | Effect of Aminopentamide | Reference |

| Colonic Contraction Amplitude | 45–60% reduction | [2] |

| Basal Tone of Pylorus | 40–50% reduction | [2] |

| Gastric Acid Output (Canine) | 65–75% decrease | [2] |

| Vagal-Mediated Vomiting | Suppressed at ≥0.1 mg/kg | [2] |

Urinary Tract

The detrusor muscle of the bladder wall is rich in M3 receptors that mediate contraction and urination. Aminopentamide's anticholinergic properties can lead to relaxation of this muscle. While this is not its primary therapeutic use, it is a key consideration for its side effect profile. This effect can lead to urinary hesitancy or, at higher doses, urinary retention, a condition where the bladder cannot be completely emptied.[1][7][9] This effect is a contraindication for its use in animals with a pre-existing urinary obstruction.[6][10]

Experimental Validation & Methodologies

To rigorously characterize the mechanism of action for a compound like aminopentamide, specific in vitro and ex vivo assays are indispensable. These protocols provide quantitative data on receptor affinity and functional antagonism.

Protocol 1: In Vitro Radioligand Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of aminopentamide for the five human muscarinic acetylcholine receptor subtypes (M1-M5).

-

Causality & Rationale: This assay is foundational for establishing direct target engagement. By competing with a radiolabeled ligand whose affinity is known, we can precisely calculate the affinity of our unlabeled compound (aminopentamide). Using cell lines individually expressing each receptor subtype allows for the determination of receptor selectivity. This is a standard, self-validating system in pharmacology for quantifying drug-receptor interactions.[11]

Step-by-Step Methodology:

-

Preparation of Membranes: Culture HEK-293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Harvest the cells and prepare crude membrane fractions via homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a non-selective muscarinic radioligand antagonist, such as [³H]-quinuclidinyl benzilate ([³H]-QNB), typically at a concentration near its Kₔ value.

-

Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive antagonist, like atropine (1 µM).

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of aminopentamide. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of aminopentamide that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Workflow for determining the receptor binding affinity (Kᵢ) of aminopentamide using a radioligand assay.

Protocol 2: Ex Vivo Organ Bath Assay (Isolated Gut Strip)

-

Objective: To quantify the functional antagonism of aminopentamide on acetylcholine-induced smooth muscle contraction.

-

Causality & Rationale: While binding assays confirm target engagement, they do not measure the physiological consequence. The organ bath assay provides this critical functional data.[12][13] By using an isolated piece of target tissue (e.g., guinea pig ileum), we can directly observe aminopentamide's ability to inhibit muscle contraction induced by a muscarinic agonist. This allows for the calculation of the pA₂, a measure of a competitive antagonist's potency, validating the mechanistic findings from the binding assay in a physiological context.

Step-by-Step Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment by gently flushing with Krebs-Henseleit buffer. Cut the ileum into smaller segments (approx. 2-3 cm).

-

Mounting: Tie a silk suture to each end of an ileum segment. Mount the tissue segment vertically in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach the lower suture to a fixed hook and the upper suture to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15 minutes.

-

Generating a Control Curve: Perform a cumulative concentration-response curve for a stable muscarinic agonist like carbachol. Add increasing concentrations of carbachol to the bath and record the resulting contractile force until a maximal response is achieved. Wash the tissue thoroughly until it returns to baseline tension.

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a set period (e.g., 30 minutes) to allow for receptor equilibration.

-

Generating the Antagonized Curve: In the continued presence of aminopentamide, repeat the cumulative concentration-response curve for carbachol. A rightward shift in the curve is expected, indicating competitive antagonism.

-

Data Analysis: Repeat steps 5 and 6 with several different concentrations of aminopentamide. Plot the log(concentration ratio - 1) against the log concentration of aminopentamide (a Schild plot). The x-intercept of the linear regression line gives the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

Caption: Experimental workflow for the functional characterization of aminopentamide using an ex vivo organ bath assay.

Comparative Pharmacology: Aminopentamide vs. Atropine

Aminopentamide is often compared to atropine, the prototypical muscarinic antagonist. While they share a core mechanism, key differences in their pharmacodynamic profiles make aminopentamide a more targeted agent for GI disorders.

| Feature | This compound | Atropine Sulfate | Rationale for Difference |

| Primary Mechanism | Competitive Muscarinic Antagonist | Competitive Muscarinic Antagonist | Identical core mechanism |

| Receptor Selectivity | Non-selective, with pronounced GI effects | Non-selective | Subtle differences in off-rate or tissue distribution may contribute to observed clinical effects. |

| GI Motility Effect | Stronger and longer-lasting suppression of colonic contractions.[1][6] | Weaker and more transient effect on the colon.[1] | Potentially higher affinity or longer receptor residency time at M3 receptors in the colon. |

| Potency | Approximately half the potency of atropine.[1] | Standard benchmark (Potency = 1) | Structural differences affecting receptor binding affinity. |

| Systemic Side Effects | Less intense mydriasis (pupil dilation) and salivary inhibition.[1][6][7] | Pronounced mydriasis and dry mouth at therapeutic doses. | May indicate lower penetration of the blood-brain barrier or differential affinity for muscarinic receptor subtypes outside the GI tract. |

Conclusion and Future Directions

This compound exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors. Its mechanism, centered on the blockade of M3 receptors in gastrointestinal smooth muscle and glands, leads to potent antispasmodic and antisecretory activity. Compared to atropine, it offers a more favorable profile for treating GI disorders due to its prolonged action on the colon and reduced systemic side effects.[1][6]

Future research could focus on leveraging the structure of aminopentamide to develop novel antagonists with even greater selectivity for the M3 receptor subtype. Such an advancement could lead to therapeutics with an enhanced efficacy/side-effect ratio, not only for veterinary gastroenterology but also for human conditions such as irritable bowel syndrome and overactive bladder. Further investigation into its pharmacokinetic properties and tissue distribution would also provide a more complete understanding of its advantageous clinical profile.

References

-

Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

-

Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

-

PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

-

Veterian Key. (n.d.). Pharmacology. Retrieved from [Link]

-

Encino Pharmacy. (n.d.). Veterinary Compounds. Retrieved from [Link]

-

Blount, W. (n.d.). Aminopentamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

-

Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Kirshner, M. A., Sorisio, D. A., Bies, R. R., & Gharabawi, G. (2008). Anticholinergic activity of 107 medications commonly used by older adults. Journal of the American Geriatrics Society, 56(7), 1333–1341. Retrieved from [Link]

-

Gryn, J., & Siddiqui, A. H. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Yamamoto, T., Koibuchi, Y., Miura, S., Sawada, T., Ozaki, R., Esumi, K., & Ohtsuka, M. (1995). Effects of vamicamide on urinary bladder functions in conscious dog and rat models of urinary frequency. The Journal of urology, 154(6), 2174–2178. Retrieved from [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. National Academies Press. Retrieved from [Link]

-

Verhamme, K. M. C., & Sturkenboom, M. C. J. M. (2008). Drug-induced urinary retention. ResearchGate. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Bladder control problems: Medicines for urinary symptoms. Retrieved from [Link]

-

Li, R., Chen, Z., Li, Y., Jiang, Y., Wang, L., & Chen, J. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of controlled release : official journal of the Controlled Release Society, 366, 496–512. Retrieved from [Link]

-

Matsuura, S., & Downie, J. W. (1987). Effects of central nervous system-acting drugs on urinary bladder contraction in unanesthetized rats. The Japanese journal of pharmacology, 43(4), 417–420. Retrieved from [Link]

-

D. W. (2003). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 8(11), 797–836. Retrieved from [Link]

-

M. B. (2003). Gastrointestinal smooth muscles and sphincters spasms: treatment with botulinum neurotoxin. Ph-Wert, 1(2), 115–123. Retrieved from [Link]

-

Gaion, R. M., Basadonna, O., Santostasi, G., Fantin, M., Maragno, I., & Dorigo, P. (1988). Antispasmodic effect of amiodarone on gastrointestinal smooth muscle: possible involvement of calcium. Archives internationales de pharmacodynamie et de therapie, 294, 112–124. Retrieved from [Link]

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Aminopentamide (5985-88-6) for sale [vulcanchem.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 7. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 8. Veterinary Compounds « Encino Pharmacy [encinopharmacy.com]

- 9. researchgate.net [researchgate.net]

- 10. wendyblount.com [wendyblount.com]

- 11. Anticholinergic activity of 107 medications commonly used by older adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrointestinal smooth muscles and sphincters spasms: treatment with botulinum neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antispasmodic effect of amiodarone on gastrointestinal smooth muscle: possible involvement of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Aminopentamide Sulfate: Properties, Structure, and Analysis

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of aminopentamide sulfate. The guide is structured to deliver not only core scientific data but also field-proven insights into the compound's chemical nature, mechanism, and practical methodologies, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Core Introduction: Defining this compound

This compound is a synthetic anticholinergic agent with significant therapeutic application, particularly in veterinary medicine.[1][2][3] It functions as a potent antispasmodic and antiemetic by antagonizing muscarinic acetylcholine receptors.[1][4][5] A granular understanding of its chemical and structural properties is fundamental to leveraging its therapeutic potential and forms the basis for rational drug design and formulation development. This guide provides a comprehensive overview, from its molecular architecture to its functional implications and analytical validation.

Chemical Identity and Molecular Structure

A precise definition of a compound's identity is the bedrock of all further scientific investigation. This compound is characterized by the following identifiers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenyl-pentanamide;sulfuric acid[5][6] |

| CAS Number | 60-46-8 (Parent Base)[1][7] |

| Molecular Formula | C₁₉H₂₆N₂O₅S[5][6] |

| Molecular Weight | 394.5 g/mol [4][5][6] |

| Canonical SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O[5][6][8] |

The structure of aminopentamide features a central carbon atom bonded to two phenyl rings, a pentanamide chain, and a dimethylamino group. This specific steric and electronic arrangement is critical for its biological activity. The crystal structure of aminopentamide hydrogen sulfate has been solved, revealing a monoclinic space group (P2₁/c) where layers of aminopentamide cations and hydrogen sulfate anions are held together by a network of hydrogen bonds, contributing to the stability of its solid state.[5][9]

Caption: 2D representation of the aminopentamide cation and sulfate anion.

Physicochemical Properties: A Formulation Perspective

The physical and chemical properties of an active pharmaceutical ingredient (API) dictate its formulation strategies, stability, and bioavailability.

Table 2: Key Physicochemical Properties of this compound

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white crystalline solid.[5][10] | A consistent appearance is a primary indicator of purity and is crucial for quality control in manufacturing. |

| Melting Point | 179–186 °C (USP specification)[11]; other sources report ranges such as 178-179 °C[5][12] or 185-187 °C.[10][13] | A sharp melting range is indicative of high purity. Variations can suggest the presence of impurities or different polymorphic forms. |

| Solubility | Very soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in ether.[13] | High aqueous solubility is advantageous for developing parenteral (injectable) formulations, which are common for this drug.[14][15] |

| Stability | As a sulfate salt, it is generally stable in mildly acidic to near-neutral conditions. The amide functional group is susceptible to hydrolysis under harsh pH conditions.[4] | Understanding pH stability is critical for liquid formulation development, determining appropriate excipients, and defining storage conditions. |

Mechanism of Action: Competitive Muscarinic Antagonism

Aminopentamide exerts its therapeutic effects by acting as a non-selective, competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][4][5]

Expertise & Experience: In the parasympathetic nervous system, ACh is the primary neurotransmitter that binds to muscarinic receptors on smooth muscle cells (e.g., in the gastrointestinal tract), leading to contractions and increased secretions. Aminopentamide, by virtue of its structural similarity to ACh, binds to the same receptor sites but fails to elicit a response. This occupation effectively blocks ACh from binding, thereby inhibiting parasympathetic activity. The result is a reduction in GI motility and secretions, which is the causal basis for its use as an antispasmodic and antiemetic.[1][2][3] Its effects are more potent and longer-lasting on colonic contractions compared to atropine, but with fewer systemic side effects like dry mouth or pupil dilation.[3]

Caption: Signaling pathway illustrating competitive antagonism by aminopentamide.

Methodologies: Synthesis and Analytical Validation

Trustworthiness: A robust synthesis protocol coupled with a comprehensive analytical workflow forms a self-validating system, ensuring the identity, purity, and quality of the final compound.

Chemical Synthesis Protocol (Conceptual)

The synthesis of aminopentamide was first detailed in U.S. Patent 2,647,926.[9] A common laboratory-scale approach involves the partial hydrolysis of α,α-diphenyl-γ-dimethylaminovaleronitrile.[1][12][13]

-

Preparation of the Nitrile Precursor: Diphenylmethyl cyanide is condensed with 1-chloro-3-(dimethylamino)propane in the presence of a strong base (e.g., sodium amide) to form the key nitrile intermediate, α,α-diphenyl-γ-dimethylaminovaleronitrile.

-

Partial Hydrolysis to Amide: The nitrile is refluxed with reagents such as hydroxylamine hydrochloride and sodium acetate in ethanol.[12][13] This selectively hydrolyzes the nitrile group to a primary amide, yielding the aminopentamide free base.

-

Purification of the Free Base: The crude product is precipitated and purified by recrystallization from a suitable solvent like isopropanol to achieve high purity.[13]

-

Formation of the Sulfate Salt: The purified aminopentamide base is dissolved in isopropanol, and concentrated sulfuric acid is added under controlled temperature (25–30°C) to precipitate the this compound salt.[4]

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be rigorously confirmed.

Caption: A self-validating workflow for the analytical characterization of this compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Kaduk, J. A., & Gindhart, A. D. (2022). Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4). Powder Diffraction, 37(4), 295-300. Retrieved from [Link]

-

ChemBK. (n.d.). Aminopentamid Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopentamide. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

-

PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Compound: this compound (CHEMBL92915). ChEMBL. Retrieved from [Link]

-

Encino Pharmacy. (n.d.). Veterinary Compounds. Retrieved from [Link]

-

Veterian Key. (n.d.). 9. Pharmacology. Retrieved from [Link]

-

Scribd. (n.d.). This compound Injection. Retrieved from [Link]

-

Merck Index. (n.d.). Aminopentamide. Retrieved from [Link]

-

Drugfuture.com. (n.d.). This compound. FDA Global Substance Registration System. Retrieved from [Link]

-

USP-BPEP. (n.d.). USP Monographs: this compound. Retrieved from [Link]

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (99671-71-3) for sale [vulcanchem.com]

- 6. This compound | C19H26N2O5S | CID 176163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. Crystal structure of aminopentamide hydrogen sulfate, (C19H25N2O)(HSO4) | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. chembk.com [chembk.com]

- 11. uspbpep.com [uspbpep.com]

- 12. This compound (200 MG) CAS#: 60-46-8 [m.chemicalbook.com]

- 13. This compound (200 MG) | 60-46-8 [chemicalbook.com]

- 14. svpmeds.com [svpmeds.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Discovery and History of Aminopentamide Sulfate

Abstract

This technical guide provides a comprehensive examination of the discovery, history, and pharmacological profile of aminopentamide sulfate. Developed in the mid-20th century as a synthetic anticholinergic agent, aminopentamide emerged from the scientific pursuit of a gastrointestinal antispasmodic with greater selectivity and fewer systemic side effects than atropine. This document details its chemical synthesis, mechanism of action as a nonselective muscarinic receptor antagonist, and the key experimental methodologies used to characterize its potent effects on gastrointestinal smooth muscle. Through a combination of historical context, detailed protocols, and mechanistic diagrams, this guide offers researchers, scientists, and drug development professionals a thorough understanding of this significant, albeit niche, therapeutic agent.

Introduction: The Post-War Search for a Superior Antispasmodic

The mid-20th century was a fertile period for pharmaceutical innovation, driven by advances in synthetic organic chemistry and a deeper understanding of physiological pathways.[1][2] In the realm of gastrointestinal disorders, the primary therapeutic agents for spasms and hypermotility were belladonna alkaloids, principally atropine.[3] While effective, atropine's utility was often limited by its systemic anticholinergic effects, including pronounced mydriasis (dilation of the pupils), xerostomia (dry mouth), and tachycardia.[3][4] This created a clear therapeutic need for a new class of agents that could selectively target the smooth muscle of the gastrointestinal tract while minimizing these undesirable side effects. It was within this context that researchers at Bristol Laboratories embarked on a program that would lead to the discovery of aminopentamide.

Chapter 1: The Genesis of Aminopentamide

Aminopentamide was discovered by scientists at Bristol Laboratories, who secured a patent for the compound in 1953.[5] A year later, the seminal pharmacological data were published by Hoekstra et al., formally introducing the agent to the scientific community.[5] The core scientific objective was to synthesize a quaternary ammonium compound with potent antispasmodic properties but with a molecular structure that would confer greater selectivity for the GI tract compared to existing therapies.

The commercially available form of the drug, branded as Centrine®, contains aminopentamide hydrogen sulfate.[5][6] It was approved for veterinary use in dogs and cats to treat conditions such as acute abdominal visceral spasms, pylorospasm, and associated nausea, vomiting, and diarrhea.[4][6][7] Despite its efficacy, the manufacturer discontinued the commercial injection and tablet forms in 2015, though compounded versions remain available.[8]

Chapter 2: Physicochemical Profile and Synthesis

Aminopentamide is a racemic compound with the IUPAC name 4-(dimethylamino)-2,2-diphenylpentanamide.[5][9] Its structure is characterized by a diphenylmethane backbone, which contributes to its anticholinergic activity.[9]

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide | [5][9] |

| Molecular Formula | C₁₉H₂₄N₂O | [5][9] |

| Molar Mass | 296.41 g/mol | [5][10] |

| CAS Number | 60-46-8 | [5] |

| Stereochemistry | Racemic | [9][11] |

Hypothetical Synthesis Protocol

While the proprietary synthesis from Bristol Laboratories is not publicly detailed, a logical synthetic route can be postulated based on related structures, such as the precursor to methadone.[12] This process, known as phase-transfer catalysis, is a robust method for the alkylation of diphenylacetonitrile.

Objective: To synthesize 4-(dimethylamino)-2,2-diphenylpentanamide (Aminopentamide).

Methodology:

-

Step 1: Alkylation of Diphenylacetonitrile.

-

To a reaction flask equipped with a mechanical stirrer and reflux condenser, add diphenylacetonitrile (1.0 eq), 1-(dimethylamino)-2-chloropropane hydrochloride (1.2 eq), toluene (5 vol), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).[12]

-

Initiate stirring and add a 50% aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux (approx. 80-90°C) under an inert nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: The phase-transfer catalyst facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it deprotonates the diphenylacetonitrile. The resulting carbanion then acts as a nucleophile, attacking the 1-(dimethylamino)-2-chloropropane to form the C-C bond, yielding the intermediate 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[12]

-

-

Step 2: Hydrolysis of the Nitrile.

-

Cool the reaction mixture to room temperature. Separate the organic layer and wash it with brine.

-

Concentrate the organic layer under reduced pressure to yield the crude nitrile intermediate.

-

Add concentrated sulfuric acid (5.0 eq) to the crude nitrile and heat the mixture to 100°C for 2-3 hours. This step must be performed with extreme caution in a well-ventilated fume hood.

-

Causality: The strong acidic conditions protonate the nitrogen of the nitrile group, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. The reaction proceeds through a primary amide intermediate to ultimately form the desired pentanamide product.

-

Self-Validation: The reaction is monitored by HPLC to confirm the disappearance of the nitrile intermediate and the appearance of the aminopentamide product peak.

-

-

Step 3: Isolation and Purification.

-

Carefully pour the cooled reaction mixture over crushed ice and basify with a cold concentrated sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is then purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure aminopentamide.

-

Chapter 3: Mechanism of Action: Muscarinic Receptor Antagonism

Aminopentamide functions as a synthetic anticholinergic agent.[5][13] Its therapeutic effect is derived from its role as a non-selective, competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][9] By blocking these receptors, it inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[5] This action is most pronounced on the smooth muscle cells of the gastrointestinal tract, which are rich in M3 muscarinic receptors.[9]

The binding of acetylcholine to M3 receptors on GI smooth muscle cells typically activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to smooth muscle contraction. Aminopentamide competitively blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream cascade and inducing muscle relaxation.

Caption: Mechanism of Aminopentamide at the neuromuscular junction of GI smooth muscle.

Chapter 4: Pharmacological Profile and Comparative Efficacy

Early pharmacological studies established that aminopentamide exerts a more potent and prolonged inhibitory effect on colonic contractions compared to atropine, while causing fewer systemic side effects.[4][5][6] This enhanced gastrointestinal selectivity was a key differentiator and the primary reason for its clinical adoption.

| Parameter | Aminopentamide | Atropine | Reference |

| Primary Target | Non-selective Muscarinic Receptors | Non-selective Muscarinic Receptors | [5][9] |

| Binding Affinity (Ki, intestinal smooth muscle) | 2.3 nM | 1.1 nM | [9] |

| Effect on Colonic Contraction | 45-60% reduction | 25-30% reduction | [9] |

| Duration of Action (Colon) | 6-8 hours | 2-3 hours | [9] |

| Relative Potency | Half the potency of atropine | Standard | [5] |

| Gastric Acid Output Reduction (Canine) | 65-75% | Variable | [9] |

| Common Side Effects | Dry mouth, blurred vision (less intense) | Dry mouth, blurred vision, tachycardia (more intense) | [4][6] |

Chapter 5: Methodologies in Pharmacological Evaluation

The characterization of aminopentamide's antispasmodic and antisecretory effects relied on established in vivo and in vitro models.

Protocol: Evaluation of Intestinal Motility (in vivo)

Objective: To quantify the inhibitory effect of aminopentamide on intestinal smooth muscle contractions in a live animal model (e.g., canine).

Methodology:

-

Animal Preparation: Anesthetize a healthy adult dog following institutionally approved protocols. Surgically implant strain gauge transducers or electrodes onto the serosal surface of the colon to record contractile activity. Allow for a recovery period of at least two weeks.

-

Baseline Recording: After the recovery period, record basal colonic motility for a 60-minute period to establish a stable baseline.

-

Drug Administration: Administer a saline control solution intravenously and record motility for another 60 minutes to ensure no vehicle effect.

-

Subsequently, administer a therapeutic dose of this compound (e.g., 0.1-0.3 mg/kg) intravenously.

-

Data Acquisition: Continuously record the amplitude and frequency of colonic contractions for at least 8 hours post-administration.

-

Analysis: Digitize the motility tracings. Calculate the motility index (amplitude × frequency) for 30-minute intervals. Express the post-drug motility index as a percentage of the pre-drug baseline.

-

Self-Validation: The protocol includes a baseline period and a vehicle control to ensure that observed changes are due to the drug itself. A dose-response study, using multiple doses of aminopentamide, would further validate the pharmacological effect.

Caption: Workflow for in vivo evaluation of aminopentamide's effect on colonic motility.

Chapter 6: Historical Use and Discontinuation

Aminopentamide, under the brand name Centrine®, found its primary application in veterinary medicine.[6][14] It was prescribed for dogs and cats to manage vomiting and diarrhea by reducing gastric motility and secretion.[6][13] Its antispasmodic properties were also effective for visceral spasms and pylorospasm.[5][13] While generally considered safe when prescribed by a veterinarian, its use was contraindicated in animals with glaucoma, gastrointestinal or urinary obstructions, and certain cardiac conditions.[6][13][14] The discontinuation of its FDA-approved commercial forms in 2015 marked a shift in the availability of the drug, though its continued use through compounding pharmacies indicates a persistent, albeit small, clinical need.[8]

Conclusion

This compound represents a classic example of targeted drug development from the mid-20th century. Born from a need to improve upon the therapeutic window of atropine, its discovery provided a more GI-selective antispasmodic agent that became a useful tool in veterinary medicine. While no longer commercially mass-produced, its history provides valuable insights into the principles of anticholinergic pharmacology and the enduring process of refining therapeutic agents to enhance efficacy and minimize adverse effects.

References

-

Wikipedia. (n.d.). Aminopentamide. Retrieved from [Link]

-

Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]

-

Veterian Key. (n.d.). Pharmacology. Retrieved from [Link]

-

PetPlace.com. (2015, August 8). Aminopentamide (Centrine®) for Dogs and Cats. Retrieved from [Link]

-

Blount, W. (n.d.). Aminopentamide. Retrieved from [Link]

-

Regulations.gov. (n.d.). α-phenylbenzeneacetamide sulfate (b) this compound (a) Capsule, Tablet Oral Suspensio. Retrieved from [Link]

-

Drugs.com. (2025, November 30). Centrine Tablets. Retrieved from [Link]

-

My Little Word Land. (n.d.). Veterinary Pharmacology: Gastrointestinal Drugs. Retrieved from [Link]

-

NIH - PubChem. (n.d.). Aminopentamide | C19H24N2O | CID 22565. Retrieved from [Link]

-

Vetinfo.com. (n.d.). Cat Diarrhea Treatment with Centrine. Retrieved from [Link]

-

MedLink Neurology. (2021, May 29). Anticholinergics. Retrieved from [Link]

-

Chew, M. L., Mulsant, B. H., Pollock, B. G., Lehman, M. E., Greenspan, A., Mahmoud, R. A., ... & Kirshner, M. A. (2008). Anticholinergic activity of 107 medications commonly used by older adults. Journal of the American Geriatrics Society, 56(7), 1333–1341. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and characterization of several valinamide derivatives. Retrieved from [Link]

-

NIH - PubChem. (n.d.). Valeramide, 2-(2-dimethylaminoethyl)-3-methyl-2-phenyl- | C16H26N2O | CID. Retrieved from [Link]

-

Aminov, R. I. (2010). A brief history of the antibiotic era: lessons learned and challenges for the future. Frontiers in microbiology, 1, 134. Retrieved from [Link]

-

Aminov, R. (2017). History of antimicrobial drug discovery: Major classes and health impact. Biochemical Pharmacology, 133, 4-19. Retrieved from [Link]

-

PubMed. (1999). Synthesis and structure-activity relationships of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones acting as H1-histamine antagonists. Retrieved from [Link]

-

FDA. (2023, January 31). Drug Therapeutics & Regulation in the U.S.. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Retrieved from [Link]

- Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.

-

MSD Veterinary Manual. (n.d.). Drugs for Specific Purposes in the Ruminant Digestive System. Retrieved from [Link]

-

PubMed. (1986). Antinociceptive activity and mechanism of action of detomidine. Retrieved from [Link]

Sources

- 1. A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of antimicrobial drug discovery: Major classes and health impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medlink.com [medlink.com]

- 4. Centrine Tablets - Drugs.com [drugs.com]

- 5. Aminopentamide - Wikipedia [en.wikipedia.org]

- 6. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 7. vetinfo.com [vetinfo.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Aminopentamide (5985-88-6) for sale [vulcanchem.com]

- 10. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 13. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 14. wendyblount.com [wendyblount.com]

aminopentamide sulfate pharmacodynamics in vitro

Abstract

This technical guide provides a comprehensive exploration of the in vitro pharmacodynamics of aminopentamide sulfate, a synthetic anticholinergic agent. Designed for researchers, pharmacologists, and drug development professionals, this document delves into the core molecular mechanisms, authoritative experimental protocols for characterization, and the scientific rationale underpinning these methodologies. We will examine the determination of receptor binding affinity through radioligand binding assays and the quantification of functional antagonism using isolated smooth muscle preparations. The overarching goal is to equip the reader with both the theoretical framework and the practical knowledge required to rigorously assess the pharmacodynamic profile of aminopentamide and related antimuscarinic compounds in a laboratory setting.

Introduction: The Profile of an Antispasmodic Agent

Aminopentamide is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory effects.[1][2] Marketed historically for veterinary use to control vomiting and diarrhea in dogs and cats, its therapeutic action stems from its ability to reduce gastrointestinal motility and gastric acid secretion.[2][3] Unlike naturally occurring belladonna alkaloids like atropine, aminopentamide was developed to achieve a more targeted effect on the gastrointestinal tract with a potentially more favorable side-effect profile, exhibiting less intense mydriatic (pupil dilation) and salivary effects.[2][3]

The foundation of its pharmacodynamic action lies in its classification as a non-selective muscarinic receptor antagonist.[1] It exerts its effects by competitively blocking the action of the neurotransmitter acetylcholine (ACh) at parasympathetic nerve endings.[1][4] Understanding the specifics of this antagonism—its affinity for various receptor subtypes and its functional potency in relevant tissues—is paramount for drug development and mechanistic research. This guide will provide the in-depth in vitro methodologies to elucidate these properties.

Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

The primary mechanism of action for aminopentamide is the competitive blockade of muscarinic acetylcholine receptors (mAChRs).[1][4] These G-protein coupled receptors (GPCRs) are integral to the parasympathetic nervous system, which governs "rest-and-digest" functions.[5] There are five distinct subtypes of muscarinic receptors (M1-M5), each with unique tissue distributions and signaling pathways.[6][7]

Aminopentamide is considered non-selective, meaning it does not show a strong preference for one subtype over another.[1] The clinical effects of aminopentamide, particularly the relaxation of gastrointestinal smooth muscle, are primarily mediated through the antagonism of M3 receptors.[8]

The M3 Receptor Signaling Cascade in Smooth Muscle

The contraction of smooth muscle in the gut, bladder, and bronchi is heavily dependent on the M3 receptor pathway. The causality is as follows:

-

Agonist Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor on the surface of a smooth muscle cell.

-

G-Protein Activation: This binding event activates the associated Gq/11 protein.

-

PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound intervenes at the very first step. By occupying the same binding site as acetylcholine, it physically prevents the neurotransmitter from activating the receptor, thereby inhibiting the entire downstream signaling cascade and promoting muscle relaxation.[4]

Figure 1: M3 muscarinic receptor signaling pathway and the site of aminopentamide antagonism.

Core In Vitro Methodologies

To fully characterize the pharmacodynamics of aminopentamide, two primary types of in vitro experiments are essential: receptor binding assays to determine its affinity for the target, and functional tissue assays to measure its potency and efficacy as an antagonist.

Radioligand Competition Binding Assay: Quantifying Receptor Affinity (Ki)

This assay directly measures the ability of aminopentamide (the "competitor") to displace a radiolabeled ligand from muscarinic receptors.[6][7] The result is the inhibitor constant (Ki), a measure of the drug's binding affinity. A lower Ki value signifies a higher binding affinity.

Causality Behind Experimental Choices:

-

Source of Receptors: Membranes from cells engineered to express specific human muscarinic receptor subtypes (e.g., CHO or HEK293 cells) are ideal for determining subtype selectivity.[9] Alternatively, tissue homogenates from brain regions rich in certain subtypes (e.g., rat striatum for M4) can be used.[10]

-

Radioligand Selection: A non-selective, high-affinity muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS), is chosen.[9][10] Its non-selectivity ensures it binds to all muscarinic subtypes, allowing for competition analysis across the board. Tritium ([3H]) is a common radioisotope for this purpose.

-

Separation of Bound/Free Ligand: Rapid vacuum filtration is the standard method.[11] The cell membranes and any bound radioligand are trapped on a filter, while the unbound radioligand passes through. This allows for the quantification of bound radioactivity.

Figure 2: Experimental workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay

-

Membrane Preparation: a. Harvest cultured cells (e.g., CHO-hM3) or dissect tissue (e.g., rat cortex).[9] b. Homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing a protease inhibitor cocktail to prevent receptor degradation.[11] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11] d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11] e. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

-

Assay Setup (96-well plate format): a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10^-11 M to 10^-4 M. b. To each well, add assay buffer, the appropriate aminopentamide dilution, and the membrane preparation (e.g., 10-50 µg protein/well).[11] c. Define control wells:

- Total Binding: Wells containing membranes and buffer but no aminopentamide.

- Non-Specific Binding (NSB): Wells containing membranes and a high concentration (e.g., 10 µM) of a known non-labeled muscarinic antagonist like atropine to saturate all specific binding sites. d. Initiate the binding reaction by adding the radioligand (e.g., [3H]NMS at a concentration near its Kd) to all wells.[9] The final assay volume is typically 250-500 µL.[9][11]

-

Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11] Gentle agitation can facilitate binding.

-

Filtration and Counting: a. Pre-soak a glass fiber filter mat (e.g., GF/C) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. c. Immediately wash each filter disc multiple times with ice-cold wash buffer to remove all unbound radioligand. d. Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).[11]

-

Data Analysis: a. Calculate Specific Binding for each well: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm). b. Plot the percentage of specific binding against the log concentration of aminopentamide. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of aminopentamide that inhibits 50% of specific radioligand binding). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Data Presentation: Receptor Binding Affinity

While specific, publicly available Ki values for aminopentamide across all muscarinic subtypes are scarce, the data generated from the above protocol would be presented as follows:

| Receptor Subtype | Aminopentamide Ki (nM) |

| Human M1 | Value |

| Human M2 | Value |

| Human M3 | Value |

| Human M4 | Value |

| Human M5 | Value |

| Table 1: Hypothetical summary of aminopentamide binding affinities for human muscarinic receptor subtypes. |

Isolated Tissue Bath Assay: Quantifying Functional Antagonism (pA2)

This assay measures the ability of aminopentamide to inhibit the contractile response of an isolated smooth muscle tissue to a muscarinic agonist.[12][13] It provides a measure of functional potency, which is often more physiologically relevant than binding affinity alone. The result is typically expressed as an IC50 or a pA2 value, derived from a Schild analysis.

Causality Behind Experimental Choices:

-

Tissue Selection: Tissues rich in M3 receptors and that produce robust, reproducible contractions in response to muscarinic agonists are chosen. Guinea pig ileum and rabbit or rat trachea are classic preparations.[8][12][14]

-

Physiological Conditions: The tissue is maintained in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and bubbled with carbogen (95% O2, 5% CO2) to maintain viability and pH.[7]

-

Measurement: An isometric force transducer is used to measure changes in muscle tension (contraction and relaxation).[15] The tissue is placed under a small amount of resting tension (preload).

-

Experimental Design (Schild Analysis): To determine if the antagonism is competitive, concentration-response curves for the agonist are generated in the absence and presence of increasing concentrations of the antagonist (aminopentamide). A parallel rightward shift of the curve with no reduction in the maximum response is the hallmark of competitive antagonism.[16]

Figure 3: Workflow for an isolated tissue bath experiment and Schild analysis.

Detailed Protocol: Isolated Smooth Muscle Contraction Assay

-

Tissue Preparation: a. Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. b. Place the tissue in cold, carbogen-aerated Krebs-Henseleit solution. c. Carefully remove the mesenteric attachment and flush the lumen to remove contents. d. Cut the ileum into segments of approximately 2-3 cm.

-

Mounting and Equilibration: a. Tie one end of a tissue segment to a fixed hook in an organ bath chamber and the other end to an isometric force transducer. b. Fill the chamber with Krebs solution maintained at 37°C and continuously aerate with 95% O2/5% CO2. c. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[7]

-

Generating Concentration-Response Curves (CRCs): a. Control CRC: Add a muscarinic agonist (e.g., carbachol) to the bath in a cumulative, stepwise manner (e.g., from 10^-9 M to 10^-4 M), allowing the contraction to plateau at each concentration. Record the increase in tension. This establishes the baseline agonist potency (EC50). b. After reaching the maximum response, perform several washes with fresh Krebs solution to return the tissue to its baseline tension. c. Antagonist Incubation: Add a fixed concentration of this compound to the bath and allow it to incubate with the tissue for a set period (e.g., 20-30 minutes) to ensure equilibrium. d. Test CRC: While in the presence of aminopentamide, repeat the cumulative addition of the agonist to generate a new CRC. e. Repeat the washout, incubation, and CRC generation process for at least 2-3 different concentrations of aminopentamide.

-

Data Analysis (Schild Plot): a. For each concentration of aminopentamide, calculate the Concentration Ratio (CR) : CR = EC50 of agonist with antagonist / EC50 of agonist without antagonist. b. Create a Schild plot by plotting log(CR - 1) on the y-axis against the log concentration of aminopentamide on the x-axis. c. Perform a linear regression on the data points. The plot should be linear with a slope not significantly different from 1, which confirms competitive antagonism. d. The pA2 value is the x-intercept of the regression line. It represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Data Presentation: Functional Potency

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Schild Slope |

| Guinea Pig Ileum | Carbachol | This compound | Value | Value |

| Rabbit Trachea | Acetylcholine | This compound | Value | Value |

| Table 2: Example data summary from functional antagonism studies. |

Conclusion

The in vitro pharmacodynamic characterization of this compound relies on a robust, two-pronged approach. Radioligand binding assays provide precise, quantitative data on its affinity for the five muscarinic receptor subtypes, confirming its non-selective nature. Concurrently, functional assays using isolated smooth muscle preparations demonstrate its potency as a competitive antagonist in a physiologically relevant context, directly measuring its ability to inhibit acetylcholine-mediated contraction. By employing the detailed methodologies outlined in this guide, researchers can generate the high-quality, reproducible data necessary to understand the mechanistic basis of aminopentamide's therapeutic action and to guide the development of future anticholinergic agents.

References

-

Buckley, N. J., & Bonner, T. I. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. [Link]

-